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Introduction
Penicilloic acid is the primary metabolite of penicillin and the major antigenic determinant

responsible for penicillin hypersensitivity reactions. The development of specific monoclonal

antibodies (mAbs) against penicilloic acid is crucial for the development of sensitive and

specific immunoassays for detecting penicillin residues in food products and for studying the

mechanisms of penicillin allergy. As a hapten, a small molecule that can elicit an immune

response only when attached to a large carrier, penicilloic acid must be conjugated to a

carrier protein to become immunogenic. This document provides detailed application notes and

protocols for the production of monoclonal antibodies against penicilloic acid, from

immunogen preparation to antibody purification and characterization.

I. Immunogen and Coating Antigen Preparation
To induce an immune response, the penicilloic acid hapten must be covalently linked to a

carrier protein. Bovine Serum Albumin (BSA) is commonly used for immunization, while a

different carrier protein, such as Keyhole Limpet Hemocyanin (KLH), is often used for the

screening antigen to avoid the selection of antibodies against the carrier protein itself.
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Protocol 1: Conjugation of Penicilloic Acid to Carrier
Proteins (BSA and KLH) using the Carbodiimide (EDC)
Method
This protocol describes the conjugation of the carboxyl groups of penicilloic acid to the

primary amine groups of the carrier proteins using 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC).

Materials:

Penicilloic acid

Bovine Serum Albumin (BSA)

Keyhole Limpet Hemocyanin (KLH)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS)

Phosphate Buffered Saline (PBS), pH 7.4

Dialysis tubing (10 kDa MWCO)

Magnetic stirrer and stir bars

Spectrophotometer

Procedure:

Dissolve Carrier Protein: Dissolve 10 mg of BSA (or KLH) in 2 mL of PBS in a glass vial.

Prepare Hapten Solution: Dissolve 5 mg of penicilloic acid in 1 mL of PBS. Some gentle

warming or the addition of a small amount of a co-solvent like DMSO may be necessary to

fully dissolve the hapten.

Activate Hapten: Add a 5-fold molar excess of EDC and NHS to the penicilloic acid
solution. For example, if you have X moles of penicilloic acid, add 5X moles of EDC and 5X
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moles of NHS. Incubate for 15-30 minutes at room temperature with gentle stirring. This

reaction activates the carboxyl groups of the penicilloic acid.

Conjugation Reaction: Slowly add the activated penicilloic acid solution to the carrier

protein solution while stirring. Allow the reaction to proceed for 2-4 hours at room

temperature or overnight at 4°C with continuous gentle stirring.

Purification of the Conjugate:

Transfer the reaction mixture to a dialysis tube.

Dialyze against 1 L of PBS at 4°C for 48 hours, with at least three buffer changes to

remove unreacted hapten and cross-linking reagents.

Characterization of the Conjugate:

Determine the protein concentration of the conjugate using a spectrophotometer at 280

nm.

The successful conjugation can be confirmed by techniques such as UV-Vis spectroscopy,

which will show a shift in the absorption spectrum compared to the unconjugated protein,

or by MALDI-TOF mass spectrometry.

II. Monoclonal Antibody Production via Hybridoma
Technology
The production of monoclonal antibodies involves immunizing mice with the penicilloic acid-

BSA conjugate, followed by the fusion of antibody-producing spleen cells with myeloma cells to

generate immortal hybridoma cell lines.

Protocol 2: Immunization of BALB/c Mice
Materials:

Penicilloic acid-BSA conjugate (immunogen)

Complete Freund's Adjuvant (CFA)
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Incomplete Freund's Adjuvant (IFA)

Sterile PBS, pH 7.4

Syringes and needles (25-27 gauge)

6-8 week old female BALB/c mice

Procedure:

Primary Immunization:

Prepare an emulsion by mixing 100 µg of the penicilloic acid-BSA conjugate in 100 µL of

PBS with an equal volume of Complete Freund's Adjuvant (CFA).

Inject 200 µL of the emulsion subcutaneously at multiple sites on the back of each mouse.

[1]

Booster Injections:

Administer three booster injections at 2-week intervals.

For each booster, prepare an emulsion of 50 µg of the penicilloic acid-BSA conjugate in

100 µL of PBS with an equal volume of Incomplete Freund's Adjuvant (IFA).

Inject 200 µL of the emulsion intraperitoneally.

Final Booster:

Three days before cell fusion, administer a final intravenous or intraperitoneal injection of

50 µg of the penicilloic acid-BSA conjugate in 100 µL of sterile PBS (without adjuvant).

Titer Monitoring:

Collect a small blood sample from the tail vein 7-10 days after the second and third

booster injections to monitor the antibody titer by ELISA.

Protocol 3: Hybridoma Cell Fusion and Selection
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Materials:

Spleen from an immunized mouse

Sp2/0-Ag14 myeloma cells

RPMI-1640 medium (serum-free and supplemented with 10% Fetal Bovine Serum - FBS)

Polyethylene glycol (PEG) 1500

HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium

HT (Hypoxanthine-Thymidine) medium

96-well cell culture plates

Centrifuge

Procedure:

Cell Preparation:

Aseptically harvest the spleen from the immunized mouse and prepare a single-cell

suspension of splenocytes in serum-free RPMI-1640.

Harvest Sp2/0-Ag14 myeloma cells in the logarithmic growth phase.

Wash both splenocytes and myeloma cells twice with serum-free RPMI-1640.

Cell Fusion:

Mix the splenocytes and myeloma cells at a ratio of 5:1 or 10:1 in a 50 mL conical tube.

Centrifuge the cell mixture at 200 x g for 10 minutes to form a cell pellet.

Carefully remove the supernatant.

Gently loosen the cell pellet by tapping the tube.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly add 1 mL of pre-warmed (37°C) PEG 1500 dropwise over 1 minute while gently

stirring the cells.

Slowly add 10 mL of serum-free RPMI-1640 over 5 minutes to dilute the PEG.

Centrifuge the cells at 200 x g for 10 minutes.

Plating and Selection:

Gently resuspend the cell pellet in HAT medium.

Plate the cell suspension into 96-well plates.

Incubate the plates at 37°C in a humidified incubator with 5% CO2.

Hybridoma Growth and Screening:

After 5-7 days, replace half of the medium with fresh HAT medium.

Hybridoma colonies should become visible within 10-14 days.

Once colonies are well-established, screen the culture supernatants for the presence of

anti-penicilloic acid antibodies using ELISA.

III. Screening of Hybridomas by ELISA
A sensitive and specific screening assay is critical for identifying hybridoma clones that produce

the desired monoclonal antibodies. An indirect ELISA is commonly employed for this purpose.

Protocol 4: Indirect ELISA for Screening Anti-Penicilloic
Acid Antibodies
Materials:

Penicilloic acid-KLH conjugate (coating antigen)

96-well ELISA plates

Coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)
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Blocking buffer (1% BSA in PBS)

Wash buffer (PBS with 0.05% Tween-20, PBS-T)

Hybridoma culture supernatants

Goat anti-mouse IgG-HRP conjugate (secondary antibody)

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

Stop solution (2 M H₂SO₄)

Microplate reader

Procedure:

Plate Coating:

Dilute the penicilloic acid-KLH conjugate to 1-5 µg/mL in coating buffer.

Add 100 µL of the diluted antigen to each well of a 96-well plate.

Incubate overnight at 4°C.

Blocking:

Wash the plate three times with wash buffer.

Add 200 µL of blocking buffer to each well.

Incubate for 1-2 hours at room temperature.

Primary Antibody Incubation:

Wash the plate three times with wash buffer.

Add 100 µL of hybridoma culture supernatant to each well.

Incubate for 1-2 hours at room temperature.
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Secondary Antibody Incubation:

Wash the plate three times with wash buffer.

Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted according to the

manufacturer's instructions in blocking buffer, to each well.

Incubate for 1 hour at room temperature.

Detection:

Wash the plate five times with wash buffer.

Add 100 µL of TMB substrate solution to each well.

Incubate in the dark for 15-30 minutes.

Read Absorbance:

Stop the reaction by adding 50 µL of stop solution to each well.

Read the absorbance at 450 nm using a microplate reader. Wells with a high absorbance

value are considered positive.

IV. Cloning, Expansion, and Antibody Purification
Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality. Selected

clones are then expanded to produce larger quantities of the monoclonal antibody, which is

subsequently purified from the culture supernatant or ascites fluid.

Protocol 5: Antibody Purification using Protein A/G
Affinity Chromatography
Materials:

Hybridoma culture supernatant or ascites fluid

Protein A or Protein G agarose column
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Binding buffer (e.g., 20 mM sodium phosphate, pH 7.0)

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)

Neutralization buffer (1 M Tris-HCl, pH 9.0)

PBS, pH 7.4

Procedure:

Sample Preparation:

Centrifuge the hybridoma supernatant or ascites fluid at 10,000 x g for 15 minutes to

remove cells and debris.

Filter the supernatant through a 0.22 µm filter.

Column Equilibration:

Equilibrate the Protein A or Protein G column with 5-10 column volumes of binding buffer.

Antibody Binding:

Load the prepared sample onto the column. The flow rate should be slow enough to allow

for efficient binding of the antibody to the resin.

Washing:

Wash the column with 10-15 column volumes of binding buffer to remove unbound

proteins.

Elution:

Elute the bound antibody with elution buffer. Collect 1 mL fractions into tubes containing

100 µL of neutralization buffer to immediately neutralize the low pH of the elution buffer.

Purity and Concentration Analysis:

Monitor the protein content of the fractions by measuring the absorbance at 280 nm.
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Pool the antibody-containing fractions.

Assess the purity of the antibody by SDS-PAGE. A purified monoclonal antibody should

show two bands corresponding to the heavy (~50 kDa) and light (~25 kDa) chains under

reducing conditions.

Determine the final antibody concentration.

Buffer Exchange:

Dialyze the purified antibody against PBS at 4°C.

V. Data Presentation
Quantitative data from the monoclonal antibody production process should be summarized for

clarity and comparison.

Table 1: Immunization and Hybridoma Screening Results

Parameter Result

Immunogen Penicilloic acid-BSA

Mouse Strain BALB/c

Final Antibody Titer (pre-fusion) 1:64,000

Number of Wells Plated 960

Number of Wells with Growth 850 (88.5%)

Number of ELISA-Positive Wells 120 (12.5%)

Number of Stable Monoclonal Lines 5

Table 2: Characteristics of a Selected Anti-Penicilloic Acid Monoclonal Antibody (Clone 1B3)
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Parameter Result

Isotype IgG1, kappa light chain

Affinity Constant (Ka) 2.5 x 10⁸ L/mol

Antibody Concentration (purified) 1.2 mg/mL

Purity (by SDS-PAGE) >95%

Table 3: Cross-Reactivity Profile of Anti-Penicilloic Acid mAb (Clone 1B3)

Compound Cross-Reactivity (%)

Penicilloic Acid 100

Penicillin G < 5

Ampicillin < 2

Amoxicillin < 2

Cephalexin < 0.1

Cefadroxil < 0.1

Cross-reactivity is determined by competitive ELISA and calculated as (IC50 of penicilloic
acid / IC50 of competing compound) x 100.

VI. Visualizations
Hapten-Carrier Immune Response Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 16 Tech Support

https://www.benchchem.com/product/b082564?utm_src=pdf-body
https://www.benchchem.com/product/b082564?utm_src=pdf-body
https://www.benchchem.com/product/b082564?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antigen Presenting Cell (e.g., B Cell)

Helper T Cell

B Cell Receptor
(Surface IgM/IgD)

Internalization &
Processing

MHC Class II

T Cell
Receptor

CD40

CD40L

T Cell Activation

Penicilloic Acid-
Carrier Protein Conjugate

Hapten Binding

Antigen
PresentationCarrier Peptide

Presented

B Cell Activation &
Differentiation

Cytokine Help
(IL-4, IL-5)

Plasma Cell Monoclonal Antibody
Production

Click to download full resolution via product page

Caption: T-cell dependent B-cell activation by a hapten-carrier conjugate.

Monoclonal Antibody Production Workflow
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Caption: Workflow for monoclonal antibody production.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.benchchem.com/product/b082564?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ELISA Screening Workflow
Coat Plate with

Penicilloic Acid-KLH

Wash

Block with BSA

Wash

Add Hybridoma Supernatant
(Primary Antibody)

Wash

Add HRP-conjugated
Anti-Mouse IgG

(Secondary Antibody)

Wash

Add TMB Substrate

Incubate & Develop Color

Add Stop Solution

Read Absorbance at 450 nm

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b082564?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Indirect ELISA workflow for screening hybridomas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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